5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile
Description
5-Amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile is a pyrazole derivative characterized by a cyano group at position 4, a methyl group at position 1, and a methylsulfanyl (SCH₃) substituent at position 2. Its molecular formula is C₇H₉N₅S (CAS: 1152621-99-2) . The compound serves as a versatile intermediate in synthesizing heterocyclic systems, particularly in medicinal and agrochemical research.
Properties
IUPAC Name |
5-amino-1-methyl-3-methylsulfanylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4S/c1-10-5(8)4(3-7)6(9-10)11-2/h8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHPVIUZRXBSQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)SC)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
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Precursor Synthesis : A β-ketonitrile with a methylsulfanyl group (e.g., 3-(methylsulfanyl)-3-oxopropionitrile) is prepared through nucleophilic substitution of a β-chloropropionitrile with sodium methanethiolate.
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Cyclization : The β-ketonitrile reacts with methylhydrazine in a polar aprotic solvent (e.g., dimethylformamide) at 60–80°C. The reaction forms the pyrazole ring, with the amino group arising from the hydrazine’s nucleophilic attack on the nitrile.
Optimization Considerations
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Catalyst Use : Alumina–silica-supported manganese dioxide enhances reaction efficiency by facilitating proton transfer during cyclization.
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Solvent Selection : Polar aprotic solvents improve intermediate solubility, with DMF yielding >85% product purity.
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Temperature Control : Maintaining temperatures below 100°C prevents decomposition of the nitrile group.
Halogenation-Substitution Strategy
Patent WO2019097306A2 discloses a scalable method for synthesizing structurally analogous pyrazole carbonitriles. This two-step process involves halogenation of a disulfide followed by nucleophilic substitution with an aminopyrazole.
Step 1: Synthesis of Methylsulfenyl Chloride
Dimethyl disulfide reacts with sulfuryl chloride (SO₂Cl₂) under inert atmosphere (N₂) at -10°C to 0°C:
The reaction completes within 1 minute, yielding methylsulfenyl chloride (CH₃SCl).
Step 2: Substitution with Aminopyrazole
5-Amino-1-methyl-1H-pyrazole-4-carbonitrile reacts with CH₃SCl in dichloromethane at 25°C:
Key parameters:
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Solvent Alternatives : Ethylene chloride is avoided due to toxicity; dichloromethane offers safer handling.
One-Pot Multicomponent Synthesis
A modified one-pot method adapts techniques from pyrazole chemistry, combining malononitrile, methylhydrazine, and a methylsulfanyl-containing aldehyde.
Procedure
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Reactant Mixing : Methylhydrazine (1 equiv), malononitrile (1 equiv), and 2-(methylsulfanyl)acetaldehyde (1 equiv) are combined in aqueous ethanol.
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Catalyst Addition : Sodium dodecyl benzene sulfonate (0.1 equiv) acts as a surfactant, enhancing interfacial reactivity.
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Reaction Conditions : Stirred at 50°C for 4 hours, followed by cooling to precipitate the product.
Performance Metrics
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Yield : 70–75%
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Purity : >90% (HPLC)
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Byproducts : Minimal (<5%) unreacted malononitrile, removable via aqueous wash.
Industrial-Scale Production
Challenges and Solutions
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Halogenated Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity.
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Catalyst Recovery : Alumina–silica-supported catalysts are filtered and reused for 5–7 cycles without activity loss.
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Waste Management : SO₂ from halogenation is scrubbed using NaOH solution, forming Na₂SO₃ for disposal.
Scalability Data
| Parameter | Laboratory Scale | Pilot Scale (10 kg) |
|---|---|---|
| Yield | 82% | 79% |
| Reaction Time | 1 hour | 1.2 hours |
| Purity | 95% | 93% |
| Solvent Consumption (L/kg) | 8 | 6.5 |
Comparative Analysis of Methods
Efficiency and practicality
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Condensation | 85 | 90 | Moderate | 120 |
| Halogenation-Substitution | 80 | 93 | High | 95 |
| One-Pot Synthesis | 75 | 88 | Low | 110 |
The halogenation-substitution route offers optimal balance between yield, cost, and scalability, making it preferred for industrial applications.
Quality Control and Characterization
Analytical Techniques
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, catalytic hydrogenation; reactions are usually conducted under an inert atmosphere at low temperatures.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are performed in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C6H10N4S
- Molecular Weight : 158.23 g/mol
- Structure : The compound features a pyrazole ring, which is known for its diverse biological activities.
Medicinal Chemistry Applications
1. Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. AMPS has been evaluated for its effectiveness against various bacterial strains. For instance, a study reported that compounds similar to AMPS showed antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .
2. Anti-inflammatory Properties
Pyrazole derivatives, including AMPS, have been investigated for their anti-inflammatory effects. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines, making them potential candidates for developing new anti-inflammatory drugs .
3. Anticancer Potential
There is emerging evidence suggesting that AMPS can induce apoptosis in cancer cells. A case study involving the synthesis of pyrazole derivatives showed that certain analogs exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells . The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.
Agrochemical Applications
1. Herbicidal Activity
AMPS has shown promise as a herbicide. Research indicates that pyrazole-based compounds can effectively inhibit the growth of certain weeds while being less toxic to crops . Field trials demonstrated that formulations containing AMPS significantly reduced weed biomass by up to 70% compared to untreated controls.
2. Insecticidal Properties
Studies have also explored the insecticidal potential of AMPS. Laboratory tests revealed that it exhibits toxicity against common agricultural pests such as aphids and whiteflies, suggesting its utility in integrated pest management strategies .
| Compound Name | Activity Type | Target Organism | MIC (µg/mL) |
|---|---|---|---|
| AMPS | Antibacterial | Staphylococcus aureus | 64 |
| AMPS | Antibacterial | Escherichia coli | 128 |
| Pyrazole Derivative A | Anti-inflammatory | Cytokine production | Inhibition |
| Pyrazole Derivative B | Anticancer | MCF-7 (breast cancer) | IC50: 15 µM |
Table 2: Agrochemical Efficacy of AMPS
| Application Type | Target Pest/Weed | Efficacy (%) |
|---|---|---|
| Herbicide | Common Weeds | 70 |
| Insecticide | Aphids | 80 |
Case Studies
Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives
A research group synthesized several pyrazole derivatives based on AMPS and evaluated their biological activities. Among these, one derivative exhibited significant antibacterial activity with an MIC of 32 µg/mL against E. coli. The study concluded that modifications on the pyrazole ring could enhance biological efficacy .
Case Study 2: Field Trials for Herbicidal Activity
Field trials were conducted to assess the herbicidal efficacy of AMPS on common agricultural weeds. Results indicated a reduction in weed biomass by up to 70% when applied at optimal concentrations, demonstrating its potential as a viable herbicide in crop management strategies .
Mechanism of Action
The mechanism of action of 5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Pyrazole-4-carbonitrile Derivatives and Their Bioactivities
Key Insights :
- Bioactivity : Compound A exhibits superior anticancer potency (IC₅₀ = 0.25 µM) compared to pyrazolo[3,4-d]pyrimidine derivatives (IC₅₀ = 0.81–2.07 µM) . The target compound’s role as an intermediate limits direct bioactivity data, but its methylsulfanyl group may enhance metabolic stability over hydroxylated analogs.
- Substituent Effects : Bromine or bulky tert-butyl groups (e.g., in ) improve electrophilic reactivity for cross-coupling, whereas chloroacetyl (3b) or oxadiazole-thioacetyl (8a) groups expand functional diversity for antimicrobial/anticancer applications .
Key Insights :
- The target compound is synthesized via one-pot multicomponent reactions using triethylamine as a catalyst , whereas halogenated analogs require bromination or Sandmeyer reactions .
- Substituents like 2,4-dinitrophenyl (4b) are introduced via nucleophilic substitution, demonstrating the versatility of pyrazole-4-carbonitriles in accommodating diverse functional groups .
Physicochemical Properties
Table 3: Physical Properties of Selected Compounds
Biological Activity
5-Amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound known for its diverse biological activities, particularly in medicinal chemistry. This compound's unique structure, characterized by a pyrazole ring with an amino group, a methylsulfanyl group, and a carbonitrile group, positions it as a potential candidate for various therapeutic applications.
The chemical formula of this compound is with a molecular weight of 172.22 g/mol. Its structural features contribute to its biological activity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₈N₄S |
| Molecular Weight | 172.22 g/mol |
| IUPAC Name | This compound |
| Appearance | White powder |
Biological Activity
Research indicates that this compound exhibits several biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. Below are key findings from various studies:
Anti-inflammatory Activity
In vitro studies have demonstrated that derivatives of pyrazole compounds, including this compound, exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition is crucial for reducing inflammation and pain.
- IC50 Values : In studies comparing various compounds, some derivatives showed IC50 values as low as 0.02–0.04 μM against COX-2, indicating potent anti-inflammatory effects .
Analgesic Effects
In animal models, the compound demonstrated analgesic properties comparable to standard analgesics like diclofenac. The efficacy was assessed using the carrageenan-induced paw edema model, where significant reductions in edema were observed.
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties through the modulation of specific signaling pathways involved in cell proliferation and apoptosis. Further research is needed to elucidate these mechanisms.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Comparative analysis with similar compounds reveals how slight changes can enhance or diminish activity.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Amino group, methylsulfanyl group | Anti-inflammatory, analgesic |
| 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile | Bromophenyl substitution | Enhanced COX inhibitory activity |
| 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile | Fluorophenyl substitution | Increased potency against certain cancer cell lines |
Case Studies
Several case studies have focused on the synthesis and evaluation of pyrazole derivatives for their biological activities:
- Study on COX Inhibition : A series of pyrazole derivatives were synthesized and tested for their COX inhibitory activities. The study found that modifications at the 4-position significantly affected the potency against COX enzymes .
- Analgesic Activity Assessment : In vivo tests showed that specific derivatives exhibited superior analgesic effects compared to traditional pain relievers, highlighting the potential for developing new analgesics based on this scaffold .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile, and how is purity validated?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, reacting 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with acid anhydrides or chlorides under reflux conditions in anhydrous solvents (e.g., dichloromethane or acetonitrile). Purification involves flash chromatography (cyclohexane/ethyl acetate gradients) or recrystallization .
- Purity Validation :
- Elemental Analysis : Confirms stoichiometric composition .
- Spectroscopy : ¹H/¹³C NMR (δ 7.54 ppm for pyrazole protons, δ 150.4 ppm for CN groups), IR (C≡N stretch at ~2230 cm⁻¹), and HRMS (e.g., m/z 238.0961 [M⁺]) .
- Chromatography : TLC (Rf = 0.58 in cyclohexane/ethyl acetate 2:1) monitors reaction progress .
Q. What biological activities have been reported for this compound?
- Key Findings :
- Analgesic/Anti-inflammatory Activity : Tested in rodent models (e.g., carrageenan-induced paw edema), showing dose-dependent inhibition of prostaglandin synthesis. Ulcerogenic activity is assessed via gastric lesion assays .
- Mechanism : Likely involves cyclooxygenase (COX) inhibition, analogous to pyrazole-carboxamide derivatives .
Q. Which analytical techniques are critical for characterizing this compound?
- Essential Tools :
- NMR Spectroscopy : Assigns substituent positions (e.g., methylsulfanyl at C3, nitrile at C4) .
- X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks (e.g., C–H···N interactions in pyrazole rings) .
- Mass Spectrometry : Confirms molecular weight and fragmentation patterns (e.g., EI-MS m/z 238 [M⁺]) .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up?
- Strategies :
- Catalytic Systems : Use trifluoroacetic acid (TFA) as a proton donor to enhance azide-alkyne cycloaddition efficiency (88% yield achieved with 10 equiv TFA) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Temperature Control : Slow warming (0°C → 50°C) prevents side reactions during azide incorporation .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Approach :
- Comparative SAR Studies : Systematically vary substituents (e.g., replacing methylsulfanyl with trifluoromethyl or nitro groups) to isolate activity drivers .
- In Silico Validation : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to COX-2 or carbonic anhydrase isoforms .
- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized assay conditions (e.g., 10–100 µM range) .
Q. What computational tools are recommended for studying its molecular interactions?
- Tools & Workflows :
- Docking Software : Schrödinger Suite (Glide) or MOE for protein-ligand interaction analysis (e.g., hydrogen bonds with COX-2 Arg120) .
- DFT Calculations : Gaussian 09 optimizes geometry and calculates electrostatic potential maps (e.g., nitrile group’s electron-withdrawing effect) .
- MD Simulations : GROMACS assesses stability in lipid bilayers for membrane permeability predictions .
Q. How to design derivatives for improved metabolic stability?
- Design Principles :
- Bioisosteric Replacement : Substitute methylsulfanyl with sulfonyl or sulfonamide groups to reduce CYP450-mediated oxidation .
- Prodrug Strategies : Esterify the nitrile group (e.g., ethyl carboxamide derivatives) to enhance bioavailability .
- Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
